molecular formula C16H24ClN3O2S B5773214 1-(3-chloro-4-methylphenyl)-4-(1-piperidinylsulfonyl)piperazine

1-(3-chloro-4-methylphenyl)-4-(1-piperidinylsulfonyl)piperazine

Cat. No. B5773214
M. Wt: 357.9 g/mol
InChI Key: CEIXBKJZNWNJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives involves several chemical reactions, starting from basic piperazine or its variants and introducing various substituents to achieve the desired compound. For example, the synthesis of piperazine hydrochlorides can be achieved by reacting 1-methyl piperazine with corresponding alkoxyphenyl isothiocyanates in an ethereal solution, followed by the formation of hydrochlorides under specific conditions (Y. Tung, 1957). Another method involves synthesizing derivatives through reactions with 4-chlorobenzophenone, bromination, and final reaction with anhydrous piperazine (Dong Chuan-min, 2014).

Molecular Structure Analysis

The molecular structure of piperazine derivatives, including 1-(3-chloro-4-methylphenyl)-4-(1-piperidinylsulfonyl)piperazine, is characterized by the presence of a piperazine backbone with various substituents that affect its chemical behavior and interaction with other molecules. X-ray diffraction studies help in confirming the structure and geometry of these compounds, providing insights into their conformation and the spatial arrangement of their atoms (S. Naveen et al., 2009).

Chemical Reactions and Properties

Piperazine derivatives undergo various chemical reactions, leading to the formation of new compounds with different properties and applications. The specific chemical reactions depend on the substituents attached to the piperazine core. The reactivity and chemical behavior can be influenced by factors such as the presence of electron-withdrawing or electron-donating groups, steric effects, and the overall molecular structure (H. Ohtaka et al., 1989).

Physical Properties Analysis

The physical properties of 1-(3-chloro-4-methylphenyl)-4-(1-piperidinylsulfonyl)piperazine, such as solubility, melting point, and crystalline form, are determined by its molecular structure and intermolecular interactions. These properties are essential for understanding the compound's behavior in different environments and for its application in various fields (M. Wujec, R. Typek, 2023).

Chemical Properties Analysis

The chemical properties of piperazine derivatives, such as acidity, basicity, reactivity towards other chemical agents, and stability, are crucial for their application in chemical syntheses, medicinal chemistry, and material science. These properties are influenced by the compound's molecular structure and the nature of its substituents (K. O'Malley, K. Vaughan, 2016).

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-4-piperidin-1-ylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClN3O2S/c1-14-5-6-15(13-16(14)17)18-9-11-20(12-10-18)23(21,22)19-7-3-2-4-8-19/h5-6,13H,2-4,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIXBKJZNWNJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCN(CC2)S(=O)(=O)N3CCCCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.